molecular formula C21H35ClN2O2 B15189585 Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- CAS No. 130533-83-4

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans-

Cat. No.: B15189585
CAS No.: 130533-83-4
M. Wt: 383.0 g/mol
InChI Key: WKCHVVBAHHVNPP-GRTNUQQKSA-N
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Description

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure. It is characterized by the presence of a carbamic acid ester linked to a cyclohexyl ring, which is further substituted with a diethylamino methyl group.

Preparation Methods

The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common synthetic route includes the reaction of 2,4,6-trimethylphenyl isocyanate with 2-((diethylamino)methyl)cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

When compared to other similar compounds, carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- stands out due to its unique structure and properties. Similar compounds include other carbamic acid esters and cyclohexyl derivatives. the presence of the diethylamino methyl group and the specific substitution pattern on the phenyl ring confer distinct chemical and biological properties to this compound .

Properties

CAS No.

130533-83-4

Molecular Formula

C21H35ClN2O2

Molecular Weight

383.0 g/mol

IUPAC Name

[(1R,2S)-2-(diethylaminomethyl)cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H34N2O2.ClH/c1-6-23(7-2)14-18-10-8-9-11-19(18)25-21(24)22-20-16(4)12-15(3)13-17(20)5;/h12-13,18-19H,6-11,14H2,1-5H3,(H,22,24);1H/t18-,19+;/m0./s1

InChI Key

WKCHVVBAHHVNPP-GRTNUQQKSA-N

Isomeric SMILES

CCN(CC)C[C@@H]1CCCC[C@H]1OC(=O)NC2=C(C=C(C=C2C)C)C.Cl

Canonical SMILES

CCN(CC)CC1CCCCC1OC(=O)NC2=C(C=C(C=C2C)C)C.Cl

Origin of Product

United States

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